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molecular formula C11H9F3N2O B8606815 3-methyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol

3-methyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol

Cat. No. B8606815
M. Wt: 242.20 g/mol
InChI Key: RGCDNOLOUVIMAS-UHFFFAOYSA-N
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Patent
US08859591B2

Procedure details

To a 0° C. solution of 1-(4-methoxy-2-methylphenyl)-4-(trifluoromethyl)-1H-pyrazole (400 mg, 2 mmol) in dichloromethane (5 mL) was added boron tribromide (1 g, 6 mmol). The mixture was allowed to warm to room temperature and stir overnight. The reaction was quenched with methanol (2 mL), diluted with water (10 mL), and extracted with dichloromethane (3×10 mL). The combined organics were dried over sodium sulfate, filtered, and concentrated to give 3-methyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol (390 mg, 99%) as a brown solid. 1H NMR (400 MHz, CDCl3, δ): 7.83 (s, 1H), 7.74 (s, 1H), 7.08 (d, J=8.4 Hz, 1H), 6.65 (s, 1H), 6.62 (d, J=8.4 Hz, 1H), 5.57 (s, 1H), 2.05 (s, 3H).
Name
1-(4-methoxy-2-methylphenyl)-4-(trifluoromethyl)-1H-pyrazole
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:11]=[N:10]2)=[C:5]([CH3:18])[CH:4]=1.B(Br)(Br)Br>ClCCl>[CH3:18][C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][C:6]=1[N:9]1[CH:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:11]=[N:10]1

Inputs

Step One
Name
1-(4-methoxy-2-methylphenyl)-4-(trifluoromethyl)-1H-pyrazole
Quantity
400 mg
Type
reactant
Smiles
COC1=CC(=C(C=C1)N1N=CC(=C1)C(F)(F)F)C
Name
Quantity
1 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with methanol (2 mL)
ADDITION
Type
ADDITION
Details
diluted with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1C=C(C=CC1N1N=CC(=C1)C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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